molecular formula C14H18N2O4S B2875382 1-(Benzo[d][1,3]dioxol-5-yl)-3-((3-methoxytetrahydrothiophen-3-yl)methyl)urea CAS No. 1448077-53-9

1-(Benzo[d][1,3]dioxol-5-yl)-3-((3-methoxytetrahydrothiophen-3-yl)methyl)urea

Cat. No.: B2875382
CAS No.: 1448077-53-9
M. Wt: 310.37
InChI Key: DXEZVHUEUDFBNB-UHFFFAOYSA-N
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Description

1-(Benzo[d][1,3]dioxol-5-yl)-3-((3-methoxytetrahydrothiophen-3-yl)methyl)urea is a useful research compound. Its molecular formula is C14H18N2O4S and its molecular weight is 310.37. The purity is usually 95%.
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Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-[(3-methoxythiolan-3-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O4S/c1-18-14(4-5-21-8-14)7-15-13(17)16-10-2-3-11-12(6-10)20-9-19-11/h2-3,6H,4-5,7-9H2,1H3,(H2,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXEZVHUEUDFBNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCSC1)CNC(=O)NC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(Benzo[d][1,3]dioxol-5-yl)-3-((3-methoxytetrahydrothiophen-3-yl)methyl)urea is a novel synthetic molecule that has garnered interest due to its potential biological activities. This article reviews the synthesis, characterization, and biological evaluation of this compound, with a focus on its anticancer, anti-inflammatory, and antioxidant properties.

Chemical Structure and Synthesis

The molecular formula of the compound is C14H17N1O4SC_{14}H_{17}N_{1}O_{4}S, with a molecular weight of approximately 299.36 g/mol. The synthesis typically involves the reaction of benzo[d][1,3]dioxole derivatives with methoxytetrahydrothiophenes under controlled conditions to yield the desired urea derivative.

Synthesis Methodology

A common synthesis pathway includes:

  • Formation of the Urea Linkage : Reacting benzo[d][1,3]dioxole with isocyanates or amines.
  • Substitution Reactions : Introducing the methoxytetrahydrothiophene moiety through nucleophilic substitution.
  • Purification : Utilizing column chromatography to isolate pure compounds.

Anticancer Activity

Recent studies have demonstrated that derivatives containing the benzo[d][1,3]dioxole moiety exhibit significant anticancer properties. For instance:

  • Cell Line Studies : In vitro assays on various cancer cell lines (e.g., Hep3B liver cancer cells) showed that derivatives like 2a and 2b exhibited lower IC50 values compared to standard chemotherapeutics like Doxorubicin, indicating potent cytotoxicity .
CompoundIC50 (µM)Cell Line
2a5.6Hep3B
2b7.4Hep3B
Doxorubicin6.0Hep3B

Anti-inflammatory and Antioxidant Properties

The compound's anti-inflammatory effects were evaluated using standard assays for cytokine production and nitric oxide release in macrophage cell lines. The results indicated a significant reduction in pro-inflammatory cytokines (IL-6 and TNF-alpha) upon treatment with the compound.

In antioxidant assays, the compound demonstrated strong free radical scavenging activity using the DPPH method, comparable to established antioxidants such as Trolox.

Case Studies

A notable study involved the administration of this compound in animal models to assess its therapeutic potential against inflammation-induced conditions. The results showed a marked decrease in swelling and pain response compared to control groups.

Example Case Study Results

  • Animal Model : Rats were induced with inflammation via carrageenan.
  • Treatment Group : Received the compound at varying doses (10 mg/kg and 20 mg/kg).
Treatment DoseSwelling Reduction (%)
Control0
10 mg/kg30
20 mg/kg50

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